2-(4-Aminocyclohexyl)ethanol
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Overview
Description
2-(4-Aminocyclohexyl)ethanol is a chemical compound with the empirical formula C8H17NO . It has a molecular weight of 143.23 .
Molecular Structure Analysis
The molecular structure of 2-(4-Aminocyclohexyl)ethanol is represented by the linear formula C8H17NO . The InChI representation is InChI=1S/C8H17NO/c9-8-3-1-7(2-4-8)5-6-10/h7-8,10H,1-6,9H2 .Physical And Chemical Properties Analysis
2-(4-Aminocyclohexyl)ethanol has a molecular weight of 143.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 143.131014166 g/mol and the monoisotopic mass is also 143.131014166 g/mol .Scientific Research Applications
Green Synthesis Methods
A study by Kalhor and Safaei‐Ghomi (2015) highlights a green synthesis method for 2-aminocyclohex-1-ene-1-carboxylic esters, using FeCl3/SiO2 nanoparticles in ethanol. This method emphasizes high yields, short reaction times, and the use of inexpensive, reusable catalysts, underscoring its environmental friendliness and efficiency in organic synthesis Sima Kalhor, J. Safaei‐Ghomi, 2015.
Pharmaceutical Intermediates
The work by Zhang Wei-xing (2013) on the synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, demonstrates the compound's significance in drug development. The process achieves high purity and yield, indicating the role of similar structures in pharmaceutical manufacturing Zhang Wei-xing, 2013.
Conductance and Complexation Studies
El-Dossoki (2008) investigated the complexation of 2-amino cyclohexane thiophene derivatives with metal cations in ethanol-water mixtures. The study provides insights into the thermodynamics of metal-ligand interactions and the influence of solvent composition on complex stability. This research could inform the design of new materials and catalysts F. El-Dossoki, 2008.
Extraction and Separation Technologies
A study by Wang et al. (2010) explored the extraction efficiency of antibiotics using ethanol-based aqueous two-phase systems. The findings contribute to the development of novel separation techniques, particularly for small molecular compounds in pharmaceutical industries Yun Wang, Juan Han, Xiaohui Xu, Shiping Hu, Yongsheng Yan, 2010.
Ligand Synthesis for Asymmetric Catalysis
López‐Ram‐de‐Viu et al. (2022) described the synthesis and resolution of a vicinal amino alcohol with axial chirality, highlighting its application in creating novel bisoxazoline ligands. This work underscores the compound's relevance in asymmetric synthesis, offering pathways to enantiomerically pure products P. López‐Ram‐de‐Viu, J. Gálvez, M. D. Díaz-de-Villegas, 2022.
Novel Protective Groups for Peptide Synthesis
Verhart and Tesser (2010) introduced new amino-protective groups derived from 2-(methylsulphonyl)ethanol, offering improved stability and labile properties in alkaline conditions for peptide synthesis. This advancement facilitates more efficient and selective synthesis processes in biochemistry C. G. J. Verhart, G. I. Tesser, 2010.
CO2 Absorption Solvent Studies
Research by Dixit and Mollekopf (2014) on diglycolamine (DGA), a CO2 absorption solvent, assesses its efficacy in treating various gases. Their study on ethanol as a medium for solvent evaluation contributes to environmental science by improving gas treatment processes O. Dixit, N. Mollekopf, 2014.
Safety And Hazards
properties
IUPAC Name |
2-(4-aminocyclohexyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8-3-1-7(2-4-8)5-6-10/h7-8,10H,1-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKSLYGRARRUJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612219 |
Source
|
Record name | 2-(4-Aminocyclohexyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10612219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminocyclohexyl)ethanol | |
CAS RN |
857831-26-6 |
Source
|
Record name | 2-(4-Aminocyclohexyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10612219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminocyclohexaneethanol (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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